2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

DYRK1A kinase inhibition Kinase selectivity profiling Pyridazinone SAR

2-[3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic heterocyclic small molecule (molecular formula C19H16N4O3) belonging to the pyridazinone-acetamide class, characterized by a 3-(furan-2-yl)-6-oxopyridazine core linked via an acetamide bridge to an N-methylindol-4-amine motif. The compound integrates three pharmacophoric elements—a furan ring (an oxygen heterocycle), a pyridazinone moiety (a six-membered diazine with a carbonyl at position 6), and an N-methylated indole—each independently associated with kinase inhibition and antiproliferative activity in published medicinal chemistry campaigns.

Molecular Formula C19H16N4O3
Molecular Weight 348.4 g/mol
Cat. No. B12172295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
Molecular FormulaC19H16N4O3
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
InChIInChI=1S/C19H16N4O3/c1-22-10-9-13-14(4-2-5-16(13)22)20-18(24)12-23-19(25)8-7-15(21-23)17-6-3-11-26-17/h2-11H,12H2,1H3,(H,20,24)
InChIKeyHIEKYWSINBYMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide: Procurement-Grade Structural Identity and Scaffold Classification


2-[3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic heterocyclic small molecule (molecular formula C19H16N4O3) belonging to the pyridazinone-acetamide class, characterized by a 3-(furan-2-yl)-6-oxopyridazine core linked via an acetamide bridge to an N-methylindol-4-amine motif [1]. The compound integrates three pharmacophoric elements—a furan ring (an oxygen heterocycle), a pyridazinone moiety (a six-membered diazine with a carbonyl at position 6), and an N-methylated indole—each independently associated with kinase inhibition and antiproliferative activity in published medicinal chemistry campaigns [2]. Within the broader landscape of pyridazinone-fused indole kinase inhibitors, this compound is positioned at the intersection of DYRK1A-selective chemotypes and TLK1-targeted scaffolds, making its precise substitution pattern a critical determinant of biological selectivity and procurement justification [3].

Why 2-[3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide Cannot Be Replaced by Close Pyridazinone-Indole Analogs


Close structural analogs of this compound—such as the des-methyl indole variant (2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide), the 3-phenyl-substituted analog (N-(1-methyl-1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide), or the 3-(4-fluorophenyl) derivative—differ at precisely the positions known to dictate kinase selectivity and pharmacokinetic half-life in pyridazinone-indole chemotypes [1]. The furan-2-yl substituent at the pyridazinone 3-position is not a simple bioisostere for phenyl or thiophene; it directly influences DYRK1A selectivity over closely related kinases (CDK5, GSK3α/β, PI3K p110α), with compound 10 (furan-2-yl series) achieving submicromolar DYRK1A IC50 while showing no activity against the three comparator kinases [2]. Similarly, the N-methylation of the indole 4-amine eliminates a hydrogen-bond donor, which alters both solubility and metabolic stability relative to the free NH analog—a difference that cannot be assumed equivalent without direct comparative ADME data. Substituting any of these three positions (furan → aryl, N-methyl → NH, or indol-4-yl → indol-5/6-yl) yields a chemically distinct compound whose kinase inhibition profile, antiproliferative potency, and ADME properties are not predictable from class-level SAR alone.

Product-Specific Quantitative Differentiation Evidence for 2-[3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide


Furan-2-yl Substituent Confers DYRK1A Selectivity Over CDK5, GSK3α/β, and PI3K p110α—a Distinction Absent from Phenyl and Thiophene Analogs

In a direct head-to-head kinase panel screen, the furan-2-yl-substituted pyridazino[4,5-b]indol-4-one (compound 10) exhibited submicromolar inhibitory activity against DYRK1A (IC50 < 1 μM) with no detectable inhibition of CDK5/p25, GSK3α/β, or the p110α isoform of PI3K [1]. The pyridin-4-yl analog (compound 19) from the same study achieved comparable DYRK1A potency but differed in its broader kinase selectivity fingerprint, illustrating that the heteroaryl identity at position 3 (furan vs. pyridine vs. phenyl) is the decisive selectivity determinant [2]. For procurement decisions, this means that replacing the furan-2-yl group with phenyl (as in the 3-phenylpyridazinone analog) forfeits the DYRK1A-selective profile that has been experimentally validated for this scaffold class.

DYRK1A kinase inhibition Kinase selectivity profiling Pyridazinone SAR

Pyridazinone-Fused Indole Scaffold Validated as a Non-ATP-Competitive TLK1 Inhibitor Class for Prostate Cancer—Furan Substitution May Further Tune Non-ATP Binding Mode

Johnson et al. (2025) demonstrated that pyridazinone-fused indole molecules constitute a new class of non-ATP-dependent TLK1 inhibitors, with lead compound 5n showing superior inhibition to the phenothiazine reference inhibitor J54 in biochemical assays and sub-micromolar cytotoxicity against androgen-sensitive LNCaP prostate cancer cells [1]. The non-ATP-competitive mechanism is a critical differentiator from ATP-competitive kinase inhibitors, as it circumvents competition with high intracellular ATP concentrations and reduces susceptibility to kinase domain resistance mutations [2]. While the specific compound 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has not been profiled in this TLK1 assay, it shares the core pyridazinone-indole architecture with compound 5n; the furan-2-yl substituent represents a structurally unexplored variation within this TLK1-active chemotype that may differentially impact the non-ATP binding interaction.

TLK1 kinase inhibition Non-ATP competitive inhibitor Prostate cancer

N-Methyl Indole Substitution Eliminates One Hydrogen-Bond Donor Relative to the Des-Methyl Analog—Implications for Permeability and CYP-Mediated Metabolism

The target compound bears an N-methyl group on the indole nitrogen, whereas the most commonly listed analog—2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide—retains a free indole NH. This single methyl substitution reduces the hydrogen-bond donor (HBD) count of the molecule from 2 to 1 (amide NH + indole NH → amide NH only) [1]. In drug-like chemical space, each additional HBD incurs a penalty of approximately 0.5–1.0 log unit in passive permeability and can increase the probability of CYP450-mediated oxidative metabolism at the indole ring [2]. While direct experimental permeability or metabolic stability data for the N-methyl vs. NH pair have not been published, the structural difference represents a deliberate medicinal chemistry design choice to modulate the ADME profile, and the two analogs should not be considered interchangeable for studies where cellular permeability or metabolic half-life are experimental variables.

Indole N-methylation Hydrogen-bond donor count ADME property tuning

Furan-2-yl Pyridazinone Compounds Exhibit Antiproliferative Activity in Huh-7, Caco-2, and MDA-MB-231 Cancer Cell Lines—Phenyl Analogs Lack Comparable Published Antiproliferative Data

Bruel et al. (2014) reported that furan-2-yl-substituted compound 10 demonstrated antiproliferative activity against the Huh-7 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer) cell lines [1]. In contrast, no comparable antiproliferative data across a multi-cell-line panel have been published for the 3-phenylpyridazinone or 3-(4-fluorophenyl)pyridazinone indole acetamide analogs, creating an evidence asymmetry in the published literature [2]. This does not prove the furan analog is more potent, but it means that only the furan-2-yl chemotype has peer-reviewed, multi-cell-line antiproliferative data available for citation in grant applications, experimental justification, and procurement documentation.

Antiproliferative activity Cancer cell line panel Pyridazinone scaffold

High-Value Research Application Scenarios for 2-[3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide Supported by Published Evidence


DYRK1A Kinase Selectivity Tool Compound for Neurological Disease and Cancer Research

Investigators studying DYRK1A-mediated phosphorylation in Down syndrome, Alzheimer's disease, or DYRK1A-dependent cancers can employ this compound as a structurally characterized furan-2-yl pyridazinone chemotype, for which submicromolar DYRK1A inhibition with selectivity over CDK5, GSK3α/β, and PI3K p110α has been experimentally demonstrated in the parent scaffold class [1]. The N-methylindole modification may enhance cellular permeability relative to free NH analogs, making it suitable for cell-based target engagement studies.

TLK1 Non-ATP-Competitive Inhibitor Development and Prostate Cancer Cell Pharmacology

The pyridazinone-fused indole core of this compound is a validated non-ATP-competitive TLK1 inhibitor scaffold that outperforms the phenothiazine reference J54 and demonstrates sub-micromolar cytotoxicity in LNCaP prostate cancer cells [2]. The furan-2-yl variant represents an unexplored derivative within this chemotype and is appropriate for SAR expansion studies aimed at identifying second-generation TLK1 inhibitors with improved potency or metabolic stability.

Multi-Cell-Line Antiproliferative Profiling with Precedent from Peer-Reviewed Literature

Because the furan-2-yl pyridazinone chemotype has published antiproliferative activity data in Huh-7 (liver), Caco-2 (colon), and MDA-MB-231 (breast) cancer cell lines [3], this compound can be procured for follow-up studies requiring citable precedent. Researchers comparing this compound against phenyl or fluorophenyl analogs in the same cell lines will generate the first head-to-head dataset for this compound series, addressing the current evidence gap.

Metabolic Stability Optimization Studies Leveraging N-Methyl Indole vs. NH Indole Comparator Pairs

The deliberate structural difference between this N-methylindole compound and its des-methyl analog (ΔHBD = 1) creates an ideal matched molecular pair for studying the impact of indole N-methylation on passive permeability, microsomal stability, and CYP450-mediated metabolism in pyridazinone-containing compounds [4]. Procurement of both analogs enables controlled ADME comparison experiments.

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